molecular formula C20H17F3N4O7 B2799108 2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide oxalate CAS No. 1428348-24-6

2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide oxalate

Cat. No.: B2799108
CAS No.: 1428348-24-6
M. Wt: 482.372
InChI Key: PDZHZVHPRNZPBS-UHFFFAOYSA-N
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Description

2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide oxalate is a useful research compound. Its molecular formula is C20H17F3N4O7 and its molecular weight is 482.372. The purity is usually 95%.
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Biological Activity

The compound 2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide oxalate is of increasing interest in medicinal chemistry due to its promising biological activities. This article explores its biological activity, mechanisms, and potential applications based on available research findings.

Chemical Structure and Properties

The compound features a complex structure combining several pharmacophores: the furan ring, 1,2,4-oxadiazole moiety, azetidine ring, and a trifluoromethyl phenyl group. This unique combination is believed to contribute to its diverse biological activities.

ComponentStructure
FuranFuran
OxadiazoleOxadiazole
AzetidineAzetidine
Trifluoromethyl PhenylTrifluoromethyl Phenyl

Antimicrobial Activity

Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can effectively inhibit the growth of various bacterial strains including Staphylococcus aureus and Escherichia coli . The mechanism often involves the inhibition of essential bacterial enzymes such as enoyl-acyl carrier protein reductase (FabI), which is crucial for fatty acid biosynthesis .

Anticancer Potential

The anticancer activity of oxadiazole derivatives has been documented, with specific structural modifications enhancing their efficacy against cancer cell lines. For example, the introduction of electron-withdrawing groups has been associated with increased cytotoxicity in certain cancer types. The presence of the furan moiety may also contribute to this activity through mechanisms involving apoptosis induction and cell cycle arrest .

Neuroprotective Effects

Some studies suggest that compounds similar to 2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide may exhibit neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a significant role. The antioxidant properties attributed to the furan and oxadiazole components are believed to mitigate oxidative damage in neuronal cells .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial survival or cancer cell proliferation.
  • Receptor Binding : Its structural features allow it to function as a ligand for various receptors, potentially modulating signaling pathways.
  • Nucleic Acid Interaction : There is evidence suggesting that such compounds can interact with DNA or RNA, affecting replication and transcription processes.

Case Studies and Research Findings

A series of studies have highlighted the effectiveness of similar compounds:

  • Antimicrobial Efficacy : In a comparative study, derivatives showed superior activity against Gram-positive and Gram-negative bacteria compared to traditional antibiotics like gentamicin .
  • Cytotoxicity Assays : In vitro assays demonstrated that modifications in the compound's structure significantly influenced its cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .

Properties

IUPAC Name

2-[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N4O3.C2H2O4/c19-18(20,21)12-3-1-4-13(7-12)22-15(26)10-25-8-11(9-25)17-23-16(24-28-17)14-5-2-6-27-14;3-1(4)2(5)6/h1-7,11H,8-10H2,(H,22,26);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDZHZVHPRNZPBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=NC(=NO3)C4=CC=CO4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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